Lipophilic Ligand Efficiency: BCP-Methyl vs. Phenyl Linker in Axitinib Analogs
In a direct head-to-head matched-pair study within the axitinib scaffold, replacement of the phenyl core with a 1,2-disubstituted BCP motif resulted in a quantifiably superior lipophilic ligand efficiency (LipE). The BCP analog exhibited an improved balance between potency and lipophilicity, a critical parameter for drug-likeness [1].
| Evidence Dimension | Lipophilic Ligand Efficiency (LipE) |
|---|---|
| Target Compound Data | LipE = 5.1 (derived from BCP-based axitinib analog IC50 and LogD) |
| Comparator Or Baseline | Axitinib (phenyl core): LipE = 4.4 (derived from IC50 and LogD) |
| Quantified Difference | ΔLipE = +0.7 (indicating more efficient target binding per unit of lipophilicity for the BCP analog) |
| Conditions | VEGFR2 kinase inhibition assay; IC50 values and LogD7.4 measurements. |
Why This Matters
Higher LipE for BCP analogs suggests that incorporating 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine can decouple potency from high lipophilicity, potentially reducing downstream development risks like poor solubility and off-target toxicity.
- [1] Zhao JX, Chang Y, He C, Burke BJ, Collins MR, Del Bel M, Elleraas J, Gallego GM, Montgomery TP, Mousseau JJ, Nair SK, Perry MA, Spangler JE, Vantourout JC, Baran PS. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proc. Natl. Acad. Sci. U.S.A. 2021, 118(28), e2108881118. View Source
